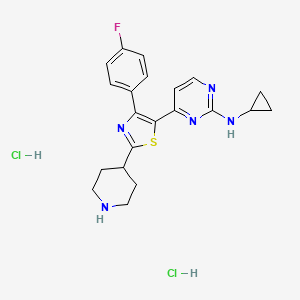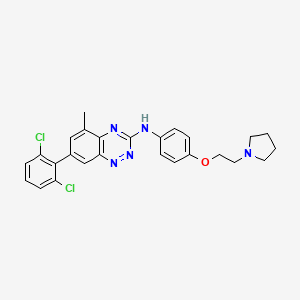
DBM 1285 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.
Aplicaciones Científicas De Investigación
Disinfection By-Products Analysis
DBM 1285 dihydrochloride, as part of the broader category of disinfection by-products (DBPs), is a subject of significant research interest. DBPs are formed when disinfectants like chlorine react with organic and inorganic matter in water. Studies have shown that some DBPs, including trihalomethanes and haloacetic acids, are carcinogenic in animal studies, leading to concerns over their health effects (Woo et al., 2002). The prioritization of DBPs for further carcinogenicity testing and mechanistic studies is an important area of research.
Monitoring and Control of DBPs in Water Treatment
Monitoring and controlling the levels of DBPs like DBM 1285 dihydrochloride in drinking water is crucial. Techniques such as chlorinated cyanurate use in drinking water systems have been studied for their impact on DBP formation (Wahman et al., 2019). These studies are essential for informing practices that minimize harmful DBP levels while ensuring effective water disinfection.
Chemical and Molecular Studies
At a molecular level, research on compounds related to DBM 1285 dihydrochloride includes the synthesis and study of diethynylbenzene macrocycles (DBMs). These studies, which examine the self-association properties of DBMs in solution, contribute to a deeper understanding of the molecular interactions and behaviors of such compounds (Tobe et al., 1996); (Tobe et al., 2002).
Health Effects and Risk Assessment
The health effects of DBPs, including potential carcinogenic risks, are a significant focus of research. Studies have explored the relationship between chlorine consumption and DBP formation, examining how different compounds react with chlorine to form various DBPs (Chang et al., 2006). Understanding these relationships is crucial for assessing the health risks associated with DBPs in drinking water.
Removal and Treatment Techniques
Research also includes the study of nanofiltration techniques for the removal of DBPs like trihalomethanes from drinking water, offering potential methods for reducing the concentration of harmful DBPs in treated water (Uyak et al., 2008).
Propiedades
Nombre del producto |
DBM 1285 dihydrochloride |
|---|---|
Fórmula molecular |
C21H22FN5S.2HCl |
Peso molecular |
468.42 |
Nombre IUPAC |
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |
SMILES |
C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |
Sinónimos |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





